

4-Chloro-3-hydroxybenzonitrile CAS 51748-01-7

data sheet

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Chloro-3-hydroxybenzonitrile

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An In-depth Technical Guide to **4-Chloro-3-hydroxybenzonitrile** (CAS 51748-01-7)

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of **4-chloro-3-hydroxybenzonitrile**, a key chemical intermediate for professionals in research, development, and pharmaceutical sciences. We will delve into its chemical properties, synthesis, reactivity, and handling, supported by field-proven insights and methodologies.

Introduction and Strategic Importance

4-Chloro-3-hydroxybenzonitrile, with CAS number 51748-01-7, is a substituted aromatic nitrile. Its molecular structure, featuring a hydroxyl, a chloro, and a nitrile group on a benzene ring, makes it a versatile building block in organic synthesis. The strategic placement of these functional groups allows for a wide range of chemical transformations, rendering it a valuable precursor for the synthesis of more complex molecules, particularly in the development of novel pharmaceutical agents. The presence of a chlorine atom is a notable feature, as halogenated compounds are prevalent in a significant number of FDA-approved drugs, often enhancing metabolic stability, binding affinity, or bioavailability.^{[1][2][3]}

Physicochemical and Structural Data

Accurate characterization is the foundation of all chemical research. The properties of **4-Chloro-3-hydroxybenzonitrile** are summarized below for easy reference.

Table 1: Physicochemical Properties

Property	Value	Source(s)
Molecular Formula	C ₇ H ₄ CINO	[4][5]
Molecular Weight	153.57 g/mol	[4][5]
Appearance	White to off-white solid/crystalline powder	[6]
Melting Point	148 - 152 °C	[6]
Boiling Point	254.0 ± 25.0 °C at 760 mmHg	[7]
Solubility	Low solubility in water; Soluble in organic solvents like ethanol and acetone.	[6]
Purity	Commercially available in high purity (e.g., ≥97-98%)	[7][8]
Storage Temperature	2-8°C or 4°C is recommended	[7][9]

Table 2: Chemical Identifiers

Identifier	Value	Source(s)
CAS Number	51748-01-7	[4][5][7][10]
IUPAC Name	4-chloro-3-hydroxybenzonitrile	[5]
Synonyms	2-Chloro-5-cyanophenol, 4-chloro-3-hydroxy-benzonitrile	[5]
InChI	InChI=1S/C7H4CINO/c8-6-2-1-5(4-9)3-7(6)10/h1-3,10H	[4][5][7]
InChIKey	KRDRCVJCTNBELJ-UHFFFAOYSA-N	[4][5][7]
SMILES	C1=CC(=C(C=C1C#N)O)Cl	[5]

Spectroscopic Profile: An Analytical Perspective

While raw spectra are instrument-dependent, the expected analytical signature of **4-Chloro-3-hydroxybenzonitrile** is predictable and essential for its identification and quality control.

- ¹H NMR Spectroscopy: The aromatic region would display signals for three protons. The electron-withdrawing nature of the nitrile and chlorine groups and the electron-donating effect of the hydroxyl group will influence their chemical shifts, leading to a distinct splitting pattern.
- Infrared (IR) Spectroscopy: Key characteristic peaks would include a broad absorption for the hydroxyl (O-H) stretch (~3200-3600 cm⁻¹), a sharp, strong peak for the nitrile (C≡N) stretch (~2220-2240 cm⁻¹), and absorptions corresponding to aromatic C-H and C=C bonds, as well as the C-Cl stretch.
- Mass Spectrometry (MS): In electron ionization (EI-MS), the molecular ion peak (M⁺) would be observed at m/z 153. A characteristic isotopic peak (M+2) at m/z 155, with an intensity of approximately one-third of the molecular ion peak, would confirm the presence of a single chlorine atom.

Synthesis and Reactivity

Plausible Synthesis Route

The synthesis of hydroxybenzonitriles often involves the cyanation of a corresponding halophenol. A plausible route for **4-Chloro-3-hydroxybenzonitrile** could start from 2,5-dichlorophenol, followed by a nucleophilic aromatic substitution with a cyanide source, such as copper(I) cyanide, in a high-boiling polar aprotic solvent like N-methyl-2-pyrrolidone (NMP) or dimethylformamide (DMF).^{[11][12]} This reaction, known as the Rosenmund-von Braun reaction, is a standard method for introducing a nitrile group onto an aromatic ring.

Caption: Plausible synthesis of **4-Chloro-3-hydroxybenzonitrile**.

Core Reactivity

The molecule's utility stems from its three distinct functional groups:

- Phenolic Hydroxyl Group: This group is acidic and can be readily deprotonated to form a phenoxide, which is a potent nucleophile. This allows for O-alkylation (Williamson ether

synthesis) or O-acylation to produce ethers and esters, respectively.

- **Nitrile Group:** The nitrile can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid (4-chloro-3-hydroxybenzoic acid) or reduced to a primary amine (4-chloro-3-hydroxybenzylamine).
- **Aromatic Ring:** The ring can undergo further electrophilic aromatic substitution. The directing effects of the existing substituents (-OH is ortho, para-directing and activating; -Cl is ortho, para-directing and deactivating; -CN is meta-directing and deactivating) make the substitution pattern predictable, though potentially complex.

Safety and Handling: A Mandate for Researchers

Adherence to safety protocols is non-negotiable. **4-Chloro-3-hydroxybenzonitrile** is classified with the following hazards:

- **GHS Hazard Statements:**
 - H302: Harmful if swallowed.[4][7]
 - H315: Causes skin irritation.[4][7]
 - H319: Causes serious eye irritation.[4][7]
 - H335: May cause respiratory irritation.[4][7]
- **Precautionary Measures:**
 - Prevention: P261 (Avoid breathing dust), P264 (Wash skin thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P280 (Wear protective gloves/eye protection/face protection).[7][13][14]
 - Response: P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[7][13][14]
 - Storage: Store in a well-ventilated place. Keep container tightly closed.[6][13][14] Store in a cool, dry area away from incompatible substances like strong oxidizing agents.[6]

- Disposal: P501 (Dispose of contents/container to an approved waste disposal plant).[\[7\]](#)
[\[13\]](#)

Experimental Protocol: Representative O-Alkylation

This protocol details a standard Williamson ether synthesis, a fundamental reaction for drug development professionals, showcasing the nucleophilicity of the hydroxyl group.

Objective: To synthesize 4-chloro-3-(benzyloxy)benzonitrile from **4-chloro-3-hydroxybenzonitrile** and benzyl bromide.

Materials:

- **4-Chloro-3-hydroxybenzonitrile** (1.0 eq)
- Benzyl bromide (1.1 eq)
- Potassium carbonate (K_2CO_3), anhydrous (1.5 eq)
- Acetone or Dimethylformamide (DMF), anhydrous
- Round-bottom flask, condenser, magnetic stirrer
- Ethyl acetate, water, brine for workup
- Silica gel for column chromatography

Step-by-Step Methodology:

- Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add **4-chloro-3-hydroxybenzonitrile** and anhydrous potassium carbonate.
- Solvent Addition: Add anhydrous acetone or DMF to the flask to create a stirrable suspension.
- Reagent Addition: Add benzyl bromide dropwise to the stirring suspension at room temperature.

- Heating: Heat the reaction mixture to reflux (for acetone) or ~60-70 °C (for DMF) and monitor the reaction progress using Thin Layer Chromatography (TLC). The rationale for heating is to increase the reaction rate between the generated phenoxide and the alkyl halide.
- Reaction Workup: Once the starting material is consumed (as indicated by TLC), cool the mixture to room temperature. Filter off the solid K_2CO_3 and wash with the solvent.
- Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with water and brine. This removes the inorganic salts and any remaining DMF.
- Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate in vacuo to obtain the crude product.
- Purification: Purify the crude residue by flash column chromatography on silica gel using a suitable eluent system (e.g., a hexane/ethyl acetate gradient) to yield the pure 4-chloro-3-(benzyloxy)benzonitrile.

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- To cite this document: BenchChem. [4-Chloro-3-hydroxybenzonitrile CAS 51748-01-7 data sheet]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b2411505#4-chloro-3-hydroxybenzonitrile-cas-51748-01-7-data-sheet\]](https://www.benchchem.com/product/b2411505#4-chloro-3-hydroxybenzonitrile-cas-51748-01-7-data-sheet)

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